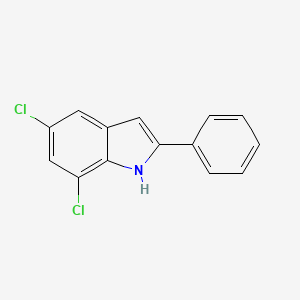
Tert-butyl trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl]carbamate: is a complex organic compound with the molecular formula C15H22BrNO3. This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with a bromophenyl group and a hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a bromophenyl-substituted cyclobutyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) and a solvent like acetonitrile (MeCN) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
- Oxidation products include ketones or aldehydes.
- Reduction products include phenyl-substituted derivatives.
- Substitution products vary depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, Tert-butyl trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutylcarbamate is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of certain diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of Tert-butyl trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutylcarbamate involves its interaction with specific molecular targets. The bromophenyl group allows for strong binding to target proteins, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(4-bromophenyl)cyclopropylcarbamate
Uniqueness: tert-Butyl N-[trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl]carbamate is unique due to the presence of the cyclobutyl ring with a hydroxyl group. This structure provides distinct chemical properties, such as increased stability and specific reactivity, which are not observed in similar compounds .
Eigenschaften
Molekularformel |
C16H22BrNO3 |
|---|---|
Molekulargewicht |
356.25 g/mol |
IUPAC-Name |
tert-butyl N-[1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl]carbamate |
InChI |
InChI=1S/C16H22BrNO3/c1-14(2,3)21-13(19)18-16(9-15(4,20)10-16)11-5-7-12(17)8-6-11/h5-8,20H,9-10H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
YMRQKVDSGVATKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Br)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















